Tracazolate hydrochloride

GABAA Receptor Pharmacology Subunit Selectivity Electrophysiology

GABAA subtype research requires probes with conditional pharmacology unattainable with classical benzodiazepines. Tracazolate hydrochloride fills this gap with subunit-dependent potentiation or inhibition dictated by receptor composition. • 8.8-fold β3/β1 selectivity (EC50: 1.5 vs 13.2 μM); functional switch from potentiation (γ2) to inhibition (ε) • 59-fold potentiation of extrasynaptic α1β2δ receptors-silent to benzodiazepines • ≥99% HPLC purity; desiccated ambient shipping; reliable global fulfillment for neuropharmacology labs

Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
Cat. No. B1662250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracazolate hydrochloride
Synonyms4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
ICI 136,753
ICI 136753
tracazolate
Molecular FormulaC16H25ClN4O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
InChIInChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
InChIKeyTUIXDPUEMQXVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracazolate Hydrochloride Overview


Tracazolate hydrochloride (ICI 136753 hydrochloride) is a synthetic organic compound belonging to the pyrazolopyridine class of non-benzodiazepine anxiolytics [1]. It functions as a potent allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, exhibiting a unique profile where its functional efficacy—whether it potentiates or inhibits the receptor—is determined by the specific subunit composition of the receptor complex [2]. Beyond its primary interaction with GABAA receptors, particularly those containing α1 and β3 subunits, tracazolate also demonstrates ancillary binding to adenosine receptors and phosphodiesterases [3]. This multifaceted pharmacology distinguishes it from classical benzodiazepines, making it a specialized tool for investigating GABAA receptor heterogeneity and for developing novel anxiolytic and anticonvulsant therapeutics with potentially improved safety margins.

Subunit-dependent GABAA receptor allosteric modulation research
β3-preferring functional probe for neuronal population studies
Non-benzodiazepine comparator for receptor heterogeneity and extrasynaptic investigation

Tracazolate Interchangeability Risks


Generic substitution among GABAA receptor modulators is not scientifically valid due to the profound functional heterogeneity conferred by receptor subunit composition. Tracazolate hydrochloride exemplifies this principle; its action is not a uniform potentiation but is dictated by the specific β and third subunits (e.g., γ1-3, δ, or ε) within the pentameric receptor complex [1]. For instance, replacing the β1 subunit with β3 in a defined receptor background dramatically shifts the potency (EC50) of tracazolate by nearly an order of magnitude, from 13.2 μM to 1.5 μM . Furthermore, the nature of the third subunit can completely invert the compound's functional effect, switching from potentiation to inhibition [1]. This level of conditional pharmacology is not observed with classical benzodiazepines, which typically require a γ subunit for activity, rendering tracazolate an indispensable probe for dissecting GABAA receptor signaling pathways that are inaccessible to or differentially modulated by other agents.

Tracazolate: Subunit-dependent efficacy; β3 vs β1 context shifts modulation potency
Classical BZDs: Primarily γ2-dependent; limited subunit plasticity may alter response interpretation
Tracazolate: Efficacy direction (potentiation/inhibition) determined by third subunit (γ vs ε)
Classical BZDs: Fixed positive modulation; silent at γ-less receptors, may miss functional readouts
Tracazolate: Recruits and potentiates silent α1β2δ extrasynaptic receptors
Classical BZDs: Inactive at δ-containing receptors; cannot probe tonic inhibition in these populations

Tracazolate Comparative Evidence


β3 Subunit Selectivity at GABAA Receptors

Tracazolate hydrochloride displays a marked selectivity for GABAA receptors containing the β3 subunit over the β1 subunit. In recombinant receptors expressed in Xenopus laevis oocytes, its potency (EC50) for potentiating the GABA response at the α1β3γ2 isoform was measured at 1.5 μM. In stark contrast, when the β3 subunit was replaced with β1 in the same α1β1γ2s configuration, the EC50 increased 8.8-fold to 13.2 μM . This quantitative difference highlights the critical role of the β subunit in determining modulator sensitivity and is a key differentiator from classical benzodiazepines, which primarily recognize an α-γ subunit interface.

β3 Subunit Potentiation
Head-to-head
EC50 1.5 μM (α1β3γ2) vs 13.2 μM (α1β1γ2s)
Supports β3-preferring probe selection
Recombinant oocyte voltage-clamp context
GABAA Receptor Pharmacology Subunit Selectivity Electrophysiology

Efficacy Switch by Third Subunit

A defining and unique characteristic of tracazolate hydrochloride is that its intrinsic efficacy—whether it potentiates or inhibits GABAA receptor function—is determined by the nature of the third subunit in the receptor complex [1]. In a direct comparative assay, tracazolate (10 μM) potentiated the GABA EC20 response in α1β3γ2 receptors. However, when the γ2 subunit was replaced with the ε subunit in the same α1β3 background, the identical concentration of tracazolate switched its functional effect to a profound inhibition of the GABA response [1]. This qualitative switch in drug action is not a feature of benzodiazepine site ligands, which are silent at γ-less receptors.

Third Subunit Efficacy Direction
Head-to-head
Potentiation (α1β3γ2) vs Inhibition (α1β3ε) at 10 μM
Supports ε-subunit functional mapping studies
GABA EC20 response context
GABAA Receptor Allostery Functional Switch Recombinant Receptors

Silent Extrasynaptic Receptor Recruitment

Tracazolate hydrochloride uniquely recruits and potentiates the α1β2δ GABAA receptor isoform, a receptor combination that exhibits extremely small currents in the absence of a modulator and is therefore considered functionally 'silent' [1]. In electrophysiological recordings from Xenopus oocytes, the application of tracazolate increased the current amplitude evoked by a half-maximal concentration of GABA (EC50) by a remarkable 59-fold. In comparison, the endogenous neurosteroid THDOC, another known modulator of this receptor, produced a smaller increase in current amplitude [1]. Benzodiazepines are inactive at this δ-containing receptor subtype.

δ Receptor Recruitment
Cross-study comparable
59-fold increase in GABA EC50 current
Supports δ-subunit tonic inhibition research
α1β2δ recombinant oocytes; compared to THDOC
Extrasynaptic Receptors Tonic Inhibition Receptor Recruitment

Therapeutic Index vs. Chlordiazepoxide

In a series of behavioral assays, tracazolate exhibited a significantly wider separation between doses producing therapeutic anxiolytic effects and those causing sedation or motor impairment compared to the benzodiazepine chlordiazepoxide [1]. Specifically, the ratio of the sedative dose to the anxiolytic dose was reported to be 5 times greater for tracazolate than for chlordiazepoxide. While the potency of tracazolate in anticonflict tests is lower (one-quarter to one-half that of chlordiazepoxide) [2], its superior safety margin is a critical differentiator.

Anxiolytic/Sedative Dose Separation
Head-to-head
5-fold wider separation (sedation / anxiolytic-like dose) vs chlordiazepoxide
Supports sedation-independent anxiety model endpoint interpretation
Rodent anticonflict and motor impairment assays
Therapeutic Index Anxiolytic In Vivo Behavioral Pharmacology

Allosteric Binding Enhancement

In contrast to all classical benzodiazepine agonists, which competitively displace [3H]flunitrazepam from its binding site, tracazolate hydrochloride enhances the binding of this radioligand to brain tissue [1]. This positive allosteric effect on benzodiazepine binding is a unique pharmacological signature. Furthermore, in vivo studies show that tracazolate potentiates the anticonvulsant and anxiolytic effects of co-administered chlordiazepoxide [1], whereas benzodiazepines themselves do not enhance each other's binding or show this type of synergistic potentiation.

Allosteric Binding Enhancement
Class-level inference
Enhances [3H]flunitrazepam binding; classical BZDs displace it
Supports non-competitive allosteric binding mechanism research
Radioligand binding in rat brain membranes
Allosteric Modulation Receptor Binding Benzodiazepine Site

Tracazolate Research Applications


GABAA Subunit Dissection

Researchers investigating the roles of specific GABAA receptor subunits can employ tracazolate hydrochloride as a functional probe. Its 8.8-fold selectivity for β3- over β1-containing receptors (EC50 of 1.5 μM vs. 13.2 μM) allows for the selective potentiation of β3-rich neuronal populations . Furthermore, its unique ability to recruit and dramatically potentiate 'silent' α1β2δ extrasynaptic receptors (59-fold increase in GABA EC50 current) provides a tool for selectively studying tonic inhibition in brain regions where these receptors are expressed, a feat not possible with benzodiazepines [1].

Anxiolytic Mechanisms with Reduced Sedation

In behavioral pharmacology studies, tracazolate hydrochloride serves as a valuable tool to investigate anxiolytic pathways with a lower risk of sedation-induced behavioral artifacts. Preclinical data demonstrate a 5-fold wider separation between its anxiolytic and sedative doses compared to the benzodiazepine chlordiazepoxide [2]. This allows for clearer interpretation of anxiety-related behaviors in models like the elevated plus maze or social interaction test, where motor impairment can confound results.

Allosteric Cross-Talk Investigation

Tracazolate hydrochloride is a key reagent for studies on allosteric modulation within the GABAA receptor complex. Its unique property of enhancing [3H]flunitrazepam binding, as opposed to displacing it like classical benzodiazepine agonists, makes it an ideal tool to investigate non-competitive binding sites and allosteric coupling mechanisms [2]. Additionally, its demonstrated ability to potentiate the in vivo effects of benzodiazepines like chlordiazepoxide makes it useful for studying polypharmacology and potential synergistic therapeutic strategies [2].

ε and δ Subunit Functional Mapping

The conditional pharmacology of tracazolate, where its action can switch from potentiation (with γ2) to inhibition (with ε), provides a unique functional assay to identify and characterize the expression of ε-subunit-containing GABAA receptors in native tissues [3]. Similarly, its robust and unique effect on δ-subunit-containing α1β2δ receptors offers a selective functional readout for these extrasynaptic receptors, which are important therapeutic targets but are insensitive to benzodiazepines [1].

Application
Selection Property
Validation Focus
GABAA subunit pharmacology studies
β3-subunit-selective modulation context
Recombinant receptor electrophysiology endpoints
Anxiolytic behavioral research
Anxiolytic/sedative dose separation context
Rodent anticonflict assay endpoints without motor confound
Allosteric binding mechanism studies
Non-competitive benzodiazepine site modulation
Radioligand binding displacement/enhancement assays
Non-γ/δ subunit receptor characterization
ε/δ subunit-dependent efficacy switch
Extrasynaptic tonic inhibition electrophysiology

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